

Silatrane derivatives and their functional group diversity

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An In-depth Technical Guide to **Silatrane** Derivatives and their Functional Group Diversity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemistry of Silatrane

Silatranes are a distinctive class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom and a transannular dative bond between the silicon and nitrogen atoms (Si ← N).^[1] This cage-like structure imparts a unique combination of physicochemical properties, including high stability, unusual reactivity, and a broad spectrum of biological activities.^[2] The general structure of a **silatrane** consists of a silicon atom bonded to three oxygen atoms of a triethanolamine framework and an axial substituent (R), which largely determines the molecule's functionality.^{[3][4]}

The physiological activity of **silatrane**s is highly dependent on the nature of this 'R' group, making them ideal candidates for molecular hybridization strategies in drug design.^{[1][5]} By synthetically modifying this functional group, researchers can tune the biological and material properties of the resulting derivatives. This guide provides a comprehensive overview of the synthesis, functional group diversity, and applications of **silatrane** derivatives, with a focus on quantitative data and detailed experimental methodologies.

Core Structure and Spectroscopic Properties

The defining feature of the **silatrane** core is the Si ← N dative bond, which can be readily characterized by various spectroscopic and analytical techniques. The length of this bond is sensitive to the electronic and steric effects of the axial substituent 'R'.^{[6][7]}

Spectroscopic Characterization

Key spectroscopic signatures are crucial for confirming the synthesis and purity of **silatrane** derivatives.

- Infrared (IR) Spectroscopy: A characteristic absorption band for the N → Si dative bond can be observed in the range of 573–588 cm⁻¹. Other key bands include Si-O (1090–1103 cm⁻¹) and C-O (1235–1310 cm⁻¹).^{[8][9]}
- NMR Spectroscopy:
 - ¹H NMR: The protons of the **silatrane** cage typically appear as two triplets corresponding to the NCH₂ and OCH₂ groups at approximately 2.73–2.79 ppm and 3.69–3.76 ppm, respectively.^[8]
 - ¹³C NMR: Signals for the silatranyl moiety carbons (NCH₂ and OCH₂) are typically found at 50.59–51.21 ppm and 56.30–57.86 ppm.^{[5][8]}
 - ²⁹Si NMR: The chemical shift of the pentacoordinated silicon atom is a key indicator of the Si ← N bond's presence, typically appearing around -85 ppm. This value confirms the intramolecular transannular dative bond.^{[5][8]}

Structural Data: Si ← N Bond Length

The distance of the intramolecular Si ← N dative bond is a critical parameter that correlates with the electronic properties of the axial substituent. X-ray crystallography is the definitive method for its measurement.

Substituent (R) at Silicon	Si ← N Bond Length (Å)	Reference Compound Example
-CH=CH ₂	2.155	Vinylsilatrane
-Ph	2.193	Phenylsilatrane
-CICH ₂	2.120	1-(Chloromethyl)silatrane
-H	2.225	Silatrane
-Me	2.175	1-Methylsilatrane

(Note: Specific bond lengths can vary slightly depending on the crystal packing and specific derivative. Data compiled from crystallographic studies.)[\[6\]](#)[\[7\]](#)

Synthesis of Silatrane Derivatives

The primary method for synthesizing **silatrane**s is the transesterification of a corresponding trialkoxysilane with triethanolamine or its derivatives.[\[10\]](#) Recent advancements have focused on milder, more efficient organocatalytic, solvent-free methods.[\[11\]](#)[\[12\]](#)

General Experimental Protocol: Aza-Michael Addition

This protocol describes the synthesis of functionalized aminopropyl**silatrane** derivatives via the aza-Michael reaction, a versatile method for introducing a wide range of functional groups.[\[5\]](#)[\[8\]](#)

Materials:

- 3-aminopropyl**silatrane**
- Michael acceptor (e.g., acrylonitrile, methyl acrylate)
- Methanol (solvent)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask, dissolve 3-aminopropyl**silatrane** (1 mmol) in methanol (10 mL).

- Add the corresponding Michael acceptor (1 mmol for mono-adduct, 2 mmol for di-adduct) to the solution.
- Stir the reaction mixture at 50 °C for 2–4 hours under an inert atmosphere (e.g., N₂).[\[8\]](#)
- After the reaction is complete, remove the solvent under reduced pressure.
- Wash the resulting residue multiple times with diethyl ether to remove unreacted starting materials.
- Dry the final product under vacuum to yield the pure functionalized **silatrane** derivative.[\[8\]](#)

Experimental Protocol: Organocatalytic Solvent-Free Synthesis

This protocol outlines a green chemistry approach for the synthesis of various **silatrane**s using an amidine-based organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[\[11\]](#)

Materials:

- Organotrialkoxysilane (e.g., vinyltrimethoxysilane)
- Triethanolamine (TEOA)
- DBU (catalyst)

Procedure:

- Combine the organotrialkoxysilane and triethanolamine in a reaction vessel.
- Add a catalytic amount of DBU.
- Stir the mixture at room temperature or with gentle heating as required for the specific substrates. The reaction is typically complete within 1-4 hours.[\[11\]](#)
- The reaction proceeds without the need for a solvent. The alcohol byproduct (e.g., methanol) can be removed under vacuum.

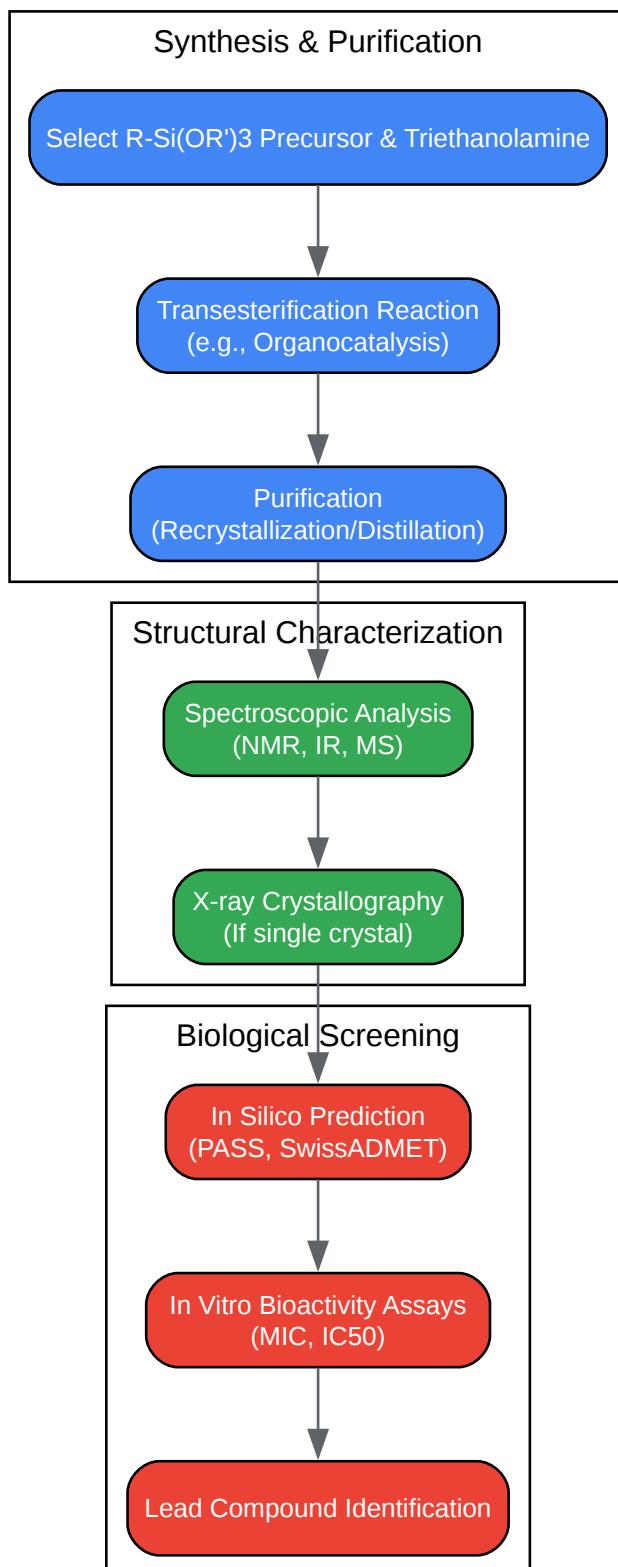
- The product can be purified by methods such as recrystallization, vacuum distillation, or column chromatography, depending on its physical state.[11][12]

Functional Group Diversity and Biological Activity

The versatility of the substituent at the silicon atom allows for the creation of a vast library of **silatrane** derivatives with diverse biological activities, including antifungal, antimicrobial, and antitumor properties.[5][13]

Workflow for Synthesis and Screening

The general process for developing and testing new **silatrane** derivatives follows a logical progression from chemical synthesis to biological evaluation.



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Caption: General workflow for synthesis and bioactivity screening of **silatranes**.

Antimicrobial and Antifungal Activity

Many **silatrane** derivatives exhibit potent activity against various pathogenic fungi and bacteria.

[1] The introduction of specific pharmacophores to the **silatrane** core can significantly enhance this activity.

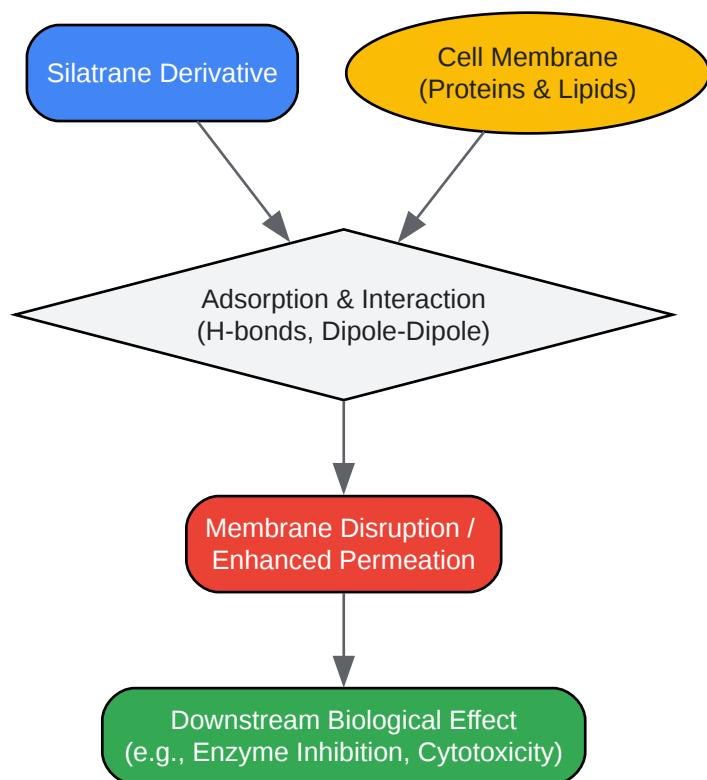
Table 1: Quantitative Antimicrobial and Antifungal Data for Selected **Silatrane** Derivatives

Compound/Derivative Class	Target Organism	Concentration	Activity Metric
General Silatrane	Botrytis cinerea	50 mg/L	87% Inhibition[1]
General Silatrane	Bipolaris maydis	50 mg/L	85% Inhibition[1]
Phthalimide-silatrane (14, 15)	S. aureus, E. coli	-	MIC: 0.20 mg/mL
Pyrrole-silatrane (18a)	E. durans, B. subtilis	-	MIC: 3.1 µg/mL, 6.2 µg/mL
Schiff-base-type silatrane	Aspergillus fumigatus	-	MIC values compared to Capsofungin[1]
Nitro-silatrane (SIL-BS)	HepG2, MCF7 cells	150 µg/mL	High cytotoxicity[14]

MIC = Minimum Inhibitory Concentration

Proposed Mechanism of Action

While the exact signaling pathways are still under investigation, the physiological action of **silatrane**s is thought to stem from their ability to interact with cell membranes. Their unique structure and polarity facilitate adsorption onto cell surfaces through hydrogen bonding and dipole-dipole interactions with proteins and lipids.[13] This interaction can disrupt membrane function or facilitate the delivery of the active 'R' group into the cell.

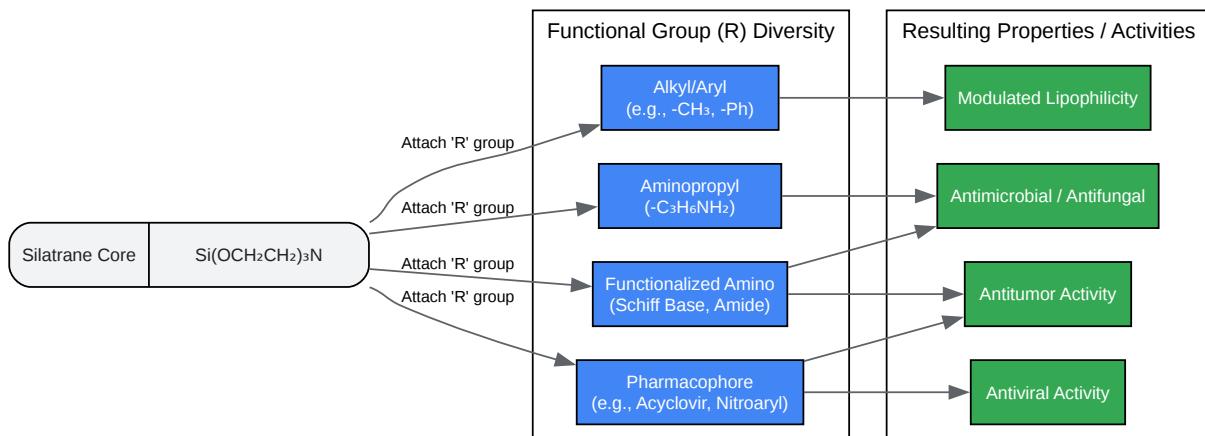


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Caption: Proposed mechanism of **silatrane** interaction with cell membranes.

Structure-Activity Relationships (SAR)

The core principle in developing active **silatrane** derivatives is the Structure-Activity Relationship (QSAR).^{[15][16]} By systematically modifying the R-group on the silicon atom, the biological activity can be fine-tuned.



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Caption: Structure-Activity Relationship (SAR) logic for **silatrane** derivatives.

Conclusion and Future Directions

Silatrane derivatives represent a highly versatile and promising class of compounds for drug development and materials science. Their unique structural and electronic properties, combined with the immense potential for functional group diversity, allow for the rational design of molecules with targeted biological activities. Future research will likely focus on elucidating specific molecular targets and signaling pathways, expanding the library of functional groups through novel synthetic methods, and advancing the most promising derivatives into preclinical and clinical development. The continued application of QSAR models will be indispensable for efficiently navigating the vast chemical space of possible **silatrane** derivatives.[16]

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